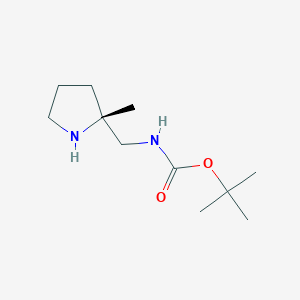![molecular formula C8H9F2NO B1407306 O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine CAS No. 1373211-32-5](/img/structure/B1407306.png)
O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine
Vue d'ensemble
Description
O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine (O-DFEH) is a synthetic compound with a wide range of applications in scientific research. O-DFEH is a versatile reagent and has been used in a variety of reactions, including the synthesis of novel compounds, the generation of reactive oxygen species, and the detection of reactive metabolites. O-DFEH has also been used in the development of analytical methods, such as the detection of nitric oxide (NO) and the determination of the concentrations of amino acids. In addition, O-DFEH has been studied for its potential role in the regulation of various biochemical and physiological processes.
Applications De Recherche Scientifique
Electrophilic Amination
- Active-Site-Directed Inhibition : O-(2,4-Dinitrophenyl)hydroxylamine, a compound related to O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine, has been shown to be an active-site-directed inhibitor of D-amino acid oxidase. This modification results in the specific incorporation of an amine group into a nucleophilic residue, releasing 2,4-dinitrophenol in the process. Such a reaction is prevented by competitive inhibitors, indicating its specificity (D’Silva, Williams, & Massey, 1986).
Synthesis Applications
- Efficient Synthesis of Derivatives : A highly efficient two-step synthesis method for O-(2,4-dinitrophenyl)hydroxylamine has been described. Its efficacy in aminating and benzoylation procedures has been proven, demonstrating its wide applicability in synthesizing substituted N-benzoyliminopyridinium ylides (Legault & Charette, 2003).
- Broad Range of Transformations : Reagents derived from hydroxylamines, such as 2,4-dinitrophenylhydroxylamine, have shown significant potential as electrophilic aminating agents. They enable stereo- and regioselective bond-formation reactions without requiring expensive metal catalysts, suggesting their broad utility in organic synthesis (Sabir, Kumar, & Jat, 2018).
Catalytic Applications
- Rhodium-Catalyzed Imination : O-(2,4-dinitrophenyl)hydroxylamine has been used in rhodium-catalyzed imination of sulfoxides. This method offers an efficient access to free NH-sulfoximines, crucial in various biologically active compounds (Miao, Richards, & Ge, 2014).
Analytical Applications
- Characterization of Pharmaceutical Compounds : In the realm of pharmaceutical analysis, spectroscopic and diffractometric techniques have been utilized to characterize polymorphic forms of related compounds, highlighting the importance of such chemical entities in drug development (Vogt et al., 2013).
Chemical Reactivity and Stability
- Stability Studies : Studies on the stability of hydroxylamine intermediates, especially in the context of reductive metabolism of nitroaromatic compounds, have shed light on the reactive nature and transformation pathways of these intermediates (Wang, Zheng, & Hughes, 2004).
Propriétés
IUPAC Name |
O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-7-2-1-6(3-4-12-11)8(10)5-7/h1-2,5H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFQPZRXJPOIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1407235.png)
![2-Bromo-6-chloropyrazolo[1,5-A]pyridine](/img/structure/B1407237.png)
![9-Boc-6-oxa-1,9-diazaspiro[3.6]decane](/img/structure/B1407239.png)

![1-Amino-5-Cbz-5-aza-spiro[2.4]heptane](/img/structure/B1407242.png)
![4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1407243.png)

![Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1407246.png)